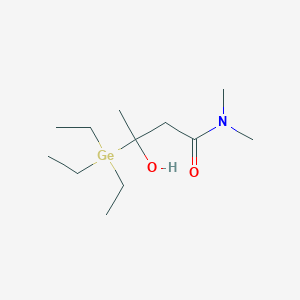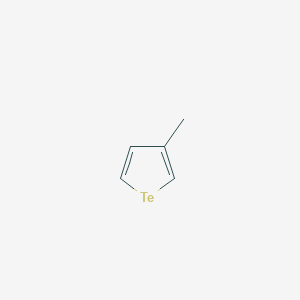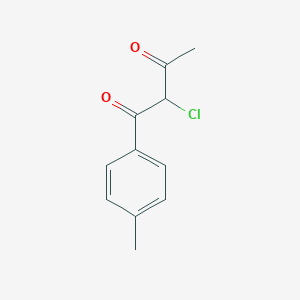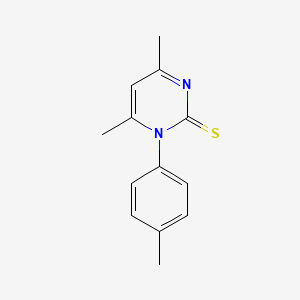
3-Hydroxy-N,N-dimethyl-3-(triethylgermyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-N,N-dimethyl-3-(triethylgermyl)butanamide is an organic compound with the molecular formula C11H25NO2Ge This compound is characterized by the presence of a hydroxy group, a dimethylamino group, and a triethylgermyl group attached to a butanamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-N,N-dimethyl-3-(triethylgermyl)butanamide typically involves the reaction of N,N-dimethyl-3-hydroxybutanamide with triethylgermanium chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the germanium compound. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
3-Hydroxy-N,N-dimethyl-3-(triethylgermyl)butanamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The carbonyl group in the butanamide backbone can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The triethylgermyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in dry ether at low temperatures.
Substitution: Nucleophiles like sodium azide (NaN3) in DMF (dimethylformamide) at elevated temperatures.
Major Products Formed
Oxidation: 3-Oxo-N,N-dimethyl-3-(triethylgermyl)butanamide.
Reduction: 3-Hydroxy-N,N-dimethylbutanamide.
Substitution: 3-Hydroxy-N,N-dimethyl-3-(substituted)butanamide.
Applications De Recherche Scientifique
Chemistry: Used as a precursor in the synthesis of organogermanium compounds, which are of interest due to their unique chemical properties.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological macromolecules.
Mécanisme D'action
The mechanism of action of 3-Hydroxy-N,N-dimethyl-3-(triethylgermyl)butanamide involves its interaction with specific molecular targets. The hydroxy and dimethylamino groups can form hydrogen bonds and electrostatic interactions with biological macromolecules, while the triethylgermyl group can enhance lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Hydroxy-N,N-dimethylbutanamide: Lacks the triethylgermyl group, resulting in different chemical and biological properties.
N,N-Dimethyl-3-(triethylgermyl)butanamide:
3-Hydroxy-N,N-dimethyl-3-(trimethylsilyl)butanamide: Contains a trimethylsilyl group instead of a triethylgermyl group, leading to differences in chemical behavior and applications.
Uniqueness
3-Hydroxy-N,N-dimethyl-3-(triethylgermyl)butanamide is unique due to the presence of the triethylgermyl group, which imparts distinct chemical properties such as increased lipophilicity and potential for unique reactivity. This makes it a valuable compound for research in organogermanium chemistry and its applications in various scientific fields .
Propriétés
| 82816-44-2 | |
Formule moléculaire |
C12H27GeNO2 |
Poids moléculaire |
289.98 g/mol |
Nom IUPAC |
3-hydroxy-N,N-dimethyl-3-triethylgermylbutanamide |
InChI |
InChI=1S/C12H27GeNO2/c1-7-13(8-2,9-3)12(4,16)10-11(15)14(5)6/h16H,7-10H2,1-6H3 |
Clé InChI |
ZGNDRPNWCSCGLH-UHFFFAOYSA-N |
SMILES canonique |
CC[Ge](CC)(CC)C(C)(CC(=O)N(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,4-Dihydro-1H-[1,3]oxazino[3,4-a]azepin-1-one](/img/no-structure.png)


![2-Oxa-1,5-diazaspiro[5.5]undecan-4-one](/img/structure/B14423518.png)


![2-Propynal, 3-[4-(dimethylamino)phenyl]-](/img/structure/B14423569.png)
![5-Acetyl-3-methyl[1,2]thiazolo[5,4-b]pyridin-4(2H)-one](/img/structure/B14423572.png)
